REACTION_CXSMILES
|
[N:1]1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].C1(S([Cl:23])(=O)=O)C(F)=C(F)C(F)=C(F)C=1F.S(Cl)(Cl)(=O)=O>CC(C)=O.NC1C=CC=CC=1>[ClH:23].[N:1]1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8] |f:5.6|
|
Name
|
|
Quantity
|
41.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=C(F)C(F)=C(F)C(F)=C1F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
32.8 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
solvent
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
only partly dissolved)
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
DISSOLUTION
|
Details
|
the starting material dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C(C=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |